Chemical Structure of Zearalenone-14-O-β-glucoside-13C6: A Technical Guide
Chemical Structure of Zearalenone-14-O-β-glucoside-13C6: A Technical Guide
This guide details the chemical structure, synthesis, and analytical application of Zearalenone-14-O-β-glucoside-13C6 (Z14G-13C6), a stable isotope-labeled internal standard used in the quantification of "masked" mycotoxins.[1]
Part 1: Chemical Identity & Structural Elucidation[1]
Zearalenone-14-O-β-glucoside-13C6 is a conjugated derivative of the mycoestrogen Zearalenone (ZEN), where the phenolic hydroxyl group at the C14 position is glycosylated with a fully Carbon-13 labeled glucose moiety (
Nomenclature and Numbering
Confusion often arises regarding the regiochemistry of ZEN glycosides due to conflicting numbering systems. This guide utilizes the standard macrocyclic numbering convention used by IUPAC and CAS.
-
Parent Molecule: Zearalenone (ZEN)[1][2][3][4][5][6][7][8][9][10]
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Conjugation Site: C14-OH (Macrocyclic numbering).[1]
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Isotope Labeling: The suffix -13C6 denotes that the six carbon atoms of the glucopyranose ring are replaced with the stable isotope
. The Zearalenone backbone remains naturally abundant ( ).
Structural Specifications
| Feature | Specification |
| Molecular Formula | |
| Molecular Weight | ~486.51 g/mol (approx. +6 Da shift from native Z14G) |
| Exact Mass (Monoisotopic) | 486.219 (Calculated based on |
| Aglycone | Zearalenone (C18H22O5) |
| Glycone | |
| Linkage |
Structural Visualization
The following diagram illustrates the connectivity of Z14G-13C6, highlighting the specific regiochemistry and the location of the isotopic label.
Figure 1: Structural connectivity of Zearalenone-14-O-β-glucoside-13C6.[1][] The red node indicates the 13C-labeled glucose moiety attached to the C14 position of the ZEN backbone.
Part 2: Synthesis and Production
The production of Z14G-13C6 is typically achieved through biocatalytic synthesis rather than total chemical synthesis.[1] This approach ensures the exclusive formation of the
Biotransformation Protocol
Principle: Utilization of glycosyltransferase enzymes (UDP-glucosyltransferases) or whole-cell biocatalysts (e.g., Cunninghamella species or engineered Saccharomyces cerevisiae) capable of transferring a glucose unit from a donor to the phenolic hydroxyl of ZEN.[1]
Synthesis Workflow:
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Precursor Preparation:
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Reaction: Incubate ZEN with the biocatalyst in the presence of the labeled glucose source.
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Purification: The reaction mixture is extracted (typically with ethyl acetate) and purified via semi-preparative HPLC to isolate the 14-O-glucoside from the 16-O-glucoside (minor product) and unreacted ZEN.[1]
Why Biocatalysis?
Chemical glycosylation (e.g., Koenigs-Knorr) often requires complex protection/deprotection steps to distinguish between the C14 and C16 hydroxyls and yields a mixture of
Part 3: Analytical Characterization (LC-MS/MS)
In analytical chemistry, Z14G-13C6 serves as an Internal Standard (IS) .[1] It co-elutes with the target analyte (native Z14G) but is mass-resolved, allowing for the correction of matrix effects and ionization suppression.[1]
Mass Spectrometry Fragmentation
The fragmentation pattern is critical for establishing Multiple Reaction Monitoring (MRM) transitions.
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Ionization Mode: Negative Electrospray Ionization (ESI-).[1]
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Precursor Ion:
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Product Ion: The dominant fragmentation pathway involves the neutral loss of the glucose moiety, leaving the radical anion of the aglycone (ZEN).
Critical Note on Specificity: Because the label is on the leaving group (the glucose), the product ion detected (m/z 317) is identical for both the native and labeled compounds. Therefore, chromatographic separation from the parent ZEN is not strictly required for the IS (since the precursors differ), but the IS and Native Z14G must be resolved by their precursor masses (479 vs 485).
MS/MS Pathway Diagram
Figure 2: MS/MS fragmentation pathway of Z14G-13C6 in negative ESI mode. The 13C label is lost with the neutral glucose fragment.
Part 4: Metabolic Fate & Toxicity Implications[1]
Understanding the stability of Z14G is vital for risk assessment. While Z14G itself has low estrogenic activity (it cannot bind effectively to Estrogen Receptors), it acts as a "masked" toxin.[1]
Hydrolysis Mechanism
Upon ingestion, Z14G is not stable.[1] It encounters
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Ingestion: Z14G enters the digestive system.
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Cleavage: Gut bacteria (e.g., Bifidobacterium, Lactobacillus) secrete
-glucosidase enzymes.[1] -
Activation: The glycosidic bond at C14 is hydrolyzed.
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Release: Native Zearalenone (ZEN) is released and absorbed, regaining its full estrogenic potential.
Toxicity Pathway
Figure 3: Metabolic activation of Zearalenone-14-glucoside.[1] The masked form is hydrolyzed in the gut to release the active toxin.
Part 5: Experimental Protocol for IS Application
Objective: Quantification of Z14G in cereal samples using Z14G-13C6 as an Internal Standard.
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Extraction:
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Weigh 5g of homogenized sample (e.g., maize flour).
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Add 25 µL of Z14G-13C6 working solution (10 µg/mL) to the solid sample before solvent addition.
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Extract with 20 mL Acetonitrile:Water:Formic Acid (79:20:1, v/v/v).[1]
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Shake for 60 min; Centrifuge at 4000xg.
-
-
Clean-up (Optional but Recommended):
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Use an HLB (Hydrophilic-Lipophilic Balance) SPE column.[1]
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Note: Immunoaffinity columns (IAC) for ZEN may not cross-react 100% with Z14G due to the glucose masking the epitope. Verify cross-reactivity or use HLB.
-
-
LC-MS/MS Analysis:
References
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Berthiller, F., et al. (2005).[1] Formation of zearalenone-4-O-glucoside by plants and its hydrolysis by digestive enzymes.[1]Food Additives & Contaminants .[7][8][12][13][14] Link[1]
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Binder, S. B., et al. (2017).[1][3] Metabolism of Zearalenone and Its Major Modified Forms in Pigs.Toxins .[4][5][8][9][10][12][14] Link[1]
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Grabley, S., et al. (1992).[1] Synthesis of zearalenone-4-O-beta-D-glucopyranoside.[1][15]Journal of Antibiotics . Link[1]
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Cfm Oskar Tropitzsch GmbH. Product Specification: [13C6]-Zearalenone-14-O-beta-D-glucoside.[1]Link
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European Food Safety Authority (EFSA). (2014). Scientific Opinion on the risks for human and animal health related to the presence of modified forms of certain mycotoxins in food and feed.[8][14]EFSA Journal . Link[1]
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